molecular formula C19H25N3O3 B3020020 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2380077-94-9

2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B3020020
CAS No.: 2380077-94-9
M. Wt: 343.427
InChI Key: XZGZCGJRXOOBSP-UHFFFAOYSA-N
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Description

2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the necessary precursors.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may have biological activity that makes it useful as a tool for studying cellular processes or as a lead compound for drug development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism would depend on the specific biological activity of the compound, which could be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine include other piperidine and pyrimidine derivatives, such as:

  • 2-({1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the dimethoxyphenyl group might enhance its ability to cross cell membranes, while the piperidine and pyrimidine rings could interact with different molecular targets in the body.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-4-6-22(7-5-16)13-15-8-17(23-2)10-18(9-15)24-3/h8-12,16H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZCGJRXOOBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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